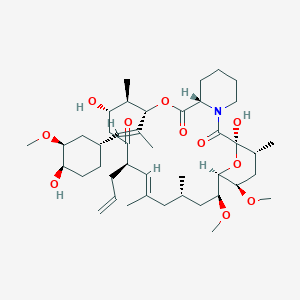
N-tert-Butoxycarbonyl (5R)-Acivicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butoxycarbonyl (5R)-Acivicin is a derivative of acivicin, a natural product isolated from the bacterium Streptomyces sviceus. Acivicin is known for its potential as an antitumor and antibiotic agent. The addition of the N-tert-butoxycarbonyl group enhances the compound’s stability and solubility, making it more suitable for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl (5R)-Acivicin typically involves the protection of the amino group of acivicin with the tert-butoxycarbonyl (Boc) group. This is achieved by reacting acivicin with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is carried out at room temperature, and the product is purified by standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butoxycarbonyl (5R)-Acivicin undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Reagents such as trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for deprotection reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product formed is acivicin, with the Boc group removed.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of acivicin.
Applications De Recherche Scientifique
N-tert-Butoxycarbonyl (5R)-Acivicin has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-tert-Butoxycarbonyl (5R)-Acivicin involves the inhibition of enzymes that utilize glutamine as a substrate. The compound binds to the active site of these enzymes, preventing the conversion of glutamine to glutamate. This inhibition disrupts cellular processes that rely on glutamine metabolism, leading to the antitumor and antibiotic effects observed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butoxycarbonyl-L-valinol
- N-tert-Butoxycarbonyl-2-bromoaniline
- N-tert-Butoxycarbonyl-D-prolinal
Uniqueness
N-tert-Butoxycarbonyl (5R)-Acivicin is unique due to its specific structure and biological activity. While other Boc-protected compounds are used primarily for synthetic purposes, this compound has significant potential in medical and biological research due to its enzyme inhibitory properties and therapeutic potential .
Propriétés
Numéro CAS |
1356931-87-7 |
|---|---|
Formule moléculaire |
C₁₀H₁₅ClN₂O₅ |
Poids moléculaire |
278.69 |
Synonymes |
(αS,5R)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4,5-dihydro-5-isoxazoleacetic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


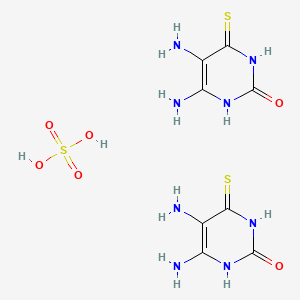
![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)
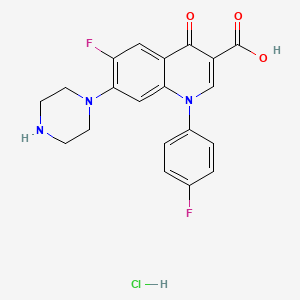
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

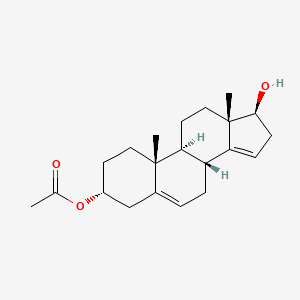
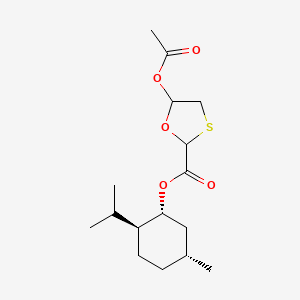
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)
